2-Butoxyethyl 2-(2-chlorophenoxy)acetate
Description
Its molecular formula is inferred as C₁₄H₁₉ClO₄, with a molecular weight of approximately 286.75 g/mol. The compound features a chlorine atom at the 2-position of the phenoxy ring and a butoxyethyl ester chain, which enhances its lipophilicity and solvent properties .
Applications: Primarily used in agrochemical formulations, this compound acts as a herbicide or plant growth regulator due to its structural similarity to phenoxyacetic acid derivatives like 2,4-D (2,4-dichlorophenoxyacetic acid). The butoxyethyl group improves solubility in non-polar matrices, facilitating its use in emulsifiable concentrates .
Properties
CAS No. |
73455-15-9 |
|---|---|
Molecular Formula |
C14H19ClO4 |
Molecular Weight |
286.75 |
IUPAC Name |
2-butoxyethyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H19ClO4/c1-2-3-8-17-9-10-18-14(16)11-19-13-7-5-4-6-12(13)15/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
DQRTYPCTXRFGIB-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC(=O)COC1=CC=CC=C1Cl |
Canonical SMILES |
CCCCOCCOC(=O)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxyacetate Esters
Table 1: Key Structural and Functional Differences
Key Observations :
- Chlorine Substitution: The position and number of chlorine atoms significantly influence bioactivity. For example, 2,4-dichloro derivatives (e.g., 2-butoxyethyl 2,4-dichlorophenoxyacetate) exhibit stronger herbicidal effects than mono-chloro analogs due to enhanced electron-withdrawing effects .
- Ester Group Modifications : Replacing the butoxyethyl group with ethyl or hydroxyethyl alters volatility and solubility. Butoxyethyl esters are less volatile and more compatible with hydrophobic formulations compared to ethyl esters .
Physicochemical Properties
Table 2: Comparative Physical Properties
Analysis :
- Lipophilicity : The dichloro derivative’s higher LogP (4.0 vs. 3.5) correlates with increased soil adsorption and environmental persistence .
- Solubility: The hydroxyethyl analog (2-hydroxyethyl 2,4-dichlorophenoxyacetate) shows marginally better water solubility, making it suitable for aqueous formulations .
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